molecular formula C7H6BrN3O B12655611 (6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol

(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol

Cat. No.: B12655611
M. Wt: 228.05 g/mol
InChI Key: XRLVVJXWSSPBMS-UHFFFAOYSA-N
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Description

(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol is a heterocyclic compound that features a bromine atom and a hydroxymethyl group attached to an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol typically involves the bromination of imidazo[1,2-a]pyrazine followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: NaN3, NaSR

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives

    Reduction: De-brominated imidazo[1,2-a]pyrazine

    Substitution: Azide or thiol derivatives

Scientific Research Applications

(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
  • (6-Bromoimidazo[1,2-a]pyrazin-2-amine)
  • (Imidazo[1,2-a]pyrazin-6-yl)ureas

Uniqueness

(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the imidazo[1,2-a]pyrazine core. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

(6-bromoimidazo[1,2-a]pyrazin-2-yl)methanol

InChI

InChI=1S/C7H6BrN3O/c8-6-3-11-2-5(4-12)10-7(11)1-9-6/h1-3,12H,4H2

InChI Key

XRLVVJXWSSPBMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(N=C2)Br)CO

Origin of Product

United States

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